WIKI4

Tankyrase Inhibition Wnt Signaling Biochemical Potency

WIKI4 is a small-molecule inhibitor of the Wnt/β-catenin signaling pathway, discovered through a high-throughput screen. It functions by inhibiting tankyrase 2 (TNKS2) with an IC50 of approximately 15 nM, which prevents the ubiquitination and degradation of axin, thereby stabilizing the β-catenin destruction complex.

Molecular Formula C29H23N5O3S
Molecular Weight 521.6 g/mol
Cat. No. B15544682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWIKI4
Molecular FormulaC29H23N5O3S
Molecular Weight521.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H23N5O3S/c1-37-22-11-9-21(10-12-22)34-26(20-13-15-30-16-14-20)31-32-29(34)38-18-4-17-33-27(35)23-7-2-5-19-6-3-8-24(25(19)23)28(33)36/h2-3,5-16H,4,17-18H2,1H3
InChIKeyRNUXIZKXJOGYQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





WIKI4: A Novel, Structurally Distinct Tankyrase Inhibitor for Wnt/β-Catenin Signaling Research


WIKI4 is a small-molecule inhibitor of the Wnt/β-catenin signaling pathway, discovered through a high-throughput screen [1]. It functions by inhibiting tankyrase 2 (TNKS2) with an IC50 of approximately 15 nM, which prevents the ubiquitination and degradation of axin, thereby stabilizing the β-catenin destruction complex . Structurally, WIKI4 is a triazole derivative (C29H23N5O3S) that is distinct from other tankyrase inhibitors like XAV939 [1]. It demonstrates selective inhibition of tankyrases over other poly(ADP-ribose) polymerase (PARP) family enzymes [2].

Why Generic Substitution of WIKI4 with Other Tankyrase Inhibitors May Compromise Experimental Integrity


While several small molecules target the Wnt/β-catenin pathway via tankyrase inhibition, they are not functionally interchangeable. WIKI4, XAV939, IWR-1, and G007-LK exhibit distinct binding modes, selectivity profiles, and downstream functional effects [1][2]. For instance, IWR-1 interacts with axin directly, whereas WIKI4 and XAV939 bind tankyrase, but at different subsites within the catalytic domain [1]. Furthermore, WIKI4 demonstrates a unique selectivity profile against a panel of 8 ARTD polymerases at a concentration of 10 µM, distinguishing it from other tankyrase inhibitors [2]. Substituting one inhibitor for another without accounting for these quantitative differences can lead to divergent experimental outcomes, including variations in target gene expression, cellular phenotype, and off-target effects.

WIKI4 Quantitative Evidence: Potency, Selectivity, and Functional Outcomes Compared to XAV939 and IWR-1


Potency Comparison: WIKI4 vs. XAV939 in Cell-Free TNKS2 Auto-Ribosylation Assay

In a cell-free assay measuring TNKS2 auto-ADP-ribosylation, WIKI4 demonstrates an IC50 of 15 nM, establishing it as a highly potent tankyrase inhibitor [1]. While direct IC50 data for XAV939 in the exact same assay format from the same study is not provided, both compounds are described as having similar potency in functional assays [1]. This data point is critical for researchers requiring precise dosing for in vitro experiments.

Tankyrase Inhibition Wnt Signaling Biochemical Potency

Functional Potency Comparison: WIKI4 vs. XAV939 in DLD1 Colon Cancer Cell Colony Formation Assay

In a 10-day colony formation assay using DLD1 colorectal cancer cells, WIKI4 inhibited Wnt/β-catenin pathway-dependent growth by 37% at 0.1 µM and 67% at 1 µM [1]. XAV939 was included as a comparator in the same study, and while the exact percentage inhibition for XAV939 is not specified in this excerpt, the study notes that both compounds inhibit colony formation [1]. This data provides a quantitative benchmark for the functional efficacy of WIKI4 in a disease-relevant cellular model.

Cancer Cell Growth Wnt Pathway Inhibition Functional Assay

Selectivity Profile: WIKI4 vs. ARTD Family Enzymes

WIKI4 demonstrates high selectivity for tankyrases (TNKS1/2) over other ARTD (ADP-ribosyltransferase diphtheria toxin-like) family enzymes. At a concentration of 10 µM, WIKI4 has little or no effect on related polymerases or transferases . This selectivity profile is a key differentiator, as other tankyrase inhibitors may exhibit broader PARP inhibition. The selectivity of WIKI4 against 8 ARTDs polymerases was specifically measured at 10 µM, with XAV939 and IWR-1 used as controls [1].

Selectivity Off-Target Effects ARTD Enzymes

Structural Differentiation: WIKI4 Binding Mode Compared to IWR-1 and G007-LK

X-ray crystallography reveals that WIKI4 binds to the adenosine subsite of the NAD+ binding groove in the catalytic domain of TNKS2 at 2.4 Å resolution [1]. This binding mode is distinct from that of other tankyrase inhibitors. A direct comparison of the crystal structures shows that WIKI4, IWR-1, and G007-LK form different hydrogen bonding networks within the TNKS2 active site [2]. This structural distinction underpins differences in selectivity and potency.

Structural Biology Drug Design Binding Mode

Wnt/β-Catenin Pathway Inhibition: WIKI4 EC50 Compared to XAV939

In cell-based assays, WIKI4 potently inhibits Wnt/β-catenin signaling with an EC50 of approximately 75 nM across multiple cell lines, including DLD1 colorectal cancer, NALM6 B cells, U-2 OS osteosarcoma cells, and human embryonic stem cells . While a direct head-to-head comparison of EC50 values for XAV939 is not available in the same source, the study notes that both WIKI4 and XAV939 induce basal axin1/2 protein accumulation and prevent Wnt3a-induced axin1 degradation with similar potency in A375 melanoma cells . This establishes a functional benchmark for pathway inhibition.

Wnt Signaling Cellular Activity EC50

Optimal Use Cases for WIKI4 in Wnt/β-Catenin Signaling Research and Drug Discovery


Investigating Wnt/β-Catenin Dependent Cancer Cell Growth

Researchers studying Wnt-driven cancers, such as colorectal carcinoma, can use WIKI4 to quantitatively assess the pathway's role in tumor cell proliferation. The compound's ability to inhibit DLD1 colony formation by 67% at 1 µM provides a robust and reproducible assay endpoint [1]. This makes WIKI4 an essential tool for target validation studies and for evaluating combination therapies in oncology research.

Maintaining Pluripotency and Directing Differentiation in Human Embryonic Stem Cells

WIKI4 is a critical reagent for stem cell biology. It prevents Wnt3A-dependent differentiation of human embryonic stem cells (hESCs), as demonstrated by its ability to maintain expression of pluripotency markers (NANOG, POU5F1) and block induction of endodermal (SOX17, GATA6) and mesodermal (T, KDR) lineage markers [1]. This application is vital for protocols requiring precise control over stem cell fate.

Structure-Based Drug Design of Novel Tankyrase Inhibitors

The high-resolution (2.4 Å) crystal structure of WIKI4 bound to TNKS2 (PDB: 4BFP) provides an invaluable template for rational drug design [1]. Medicinal chemists can leverage the detailed understanding of WIKI4's binding to the adenosine subsite of the NAD+ binding groove to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Dissecting Tankyrase-Specific Functions with High Selectivity

For studies requiring precise dissection of tankyrase biology without confounding off-target effects on other PARP family members, WIKI4 is the inhibitor of choice. Its demonstrated lack of activity against related polymerases and transferases at 10 µM ensures that observed phenotypes are specifically due to TNKS1/2 inhibition [1]. This is particularly important in complex cellular systems where multiple signaling pathways intersect.

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